Lercanidipine Impurity A
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Overview
Description
Lercanidipine Impurity A is an impurity of Lercanidipine , a calcium antagonist of the dihydropyridine group . Impurities in Lercanidipine generally originate from synthetic raw materials as well as during transport .
Synthesis Analysis
The synthesis of Lercanidipine and its impurities has been studied . An RP-HPLC method has been developed for the determination of Lercanidipine hydrochloride and its impurities . The method was validated and proved reliable for separation, identification, and simultaneous determination of these substances in the drug and in pharmaceutical dosage forms .Molecular Structure Analysis
The molecular formula of Lercanidipine Impurity A is C19H22N2O6 . The structure can be represented by the SMILES string: O=C(C1=C©NC©=C(C(O)=O)C1C2=CC=CC(N+)=C2)OC©CC .Chemical Reactions Analysis
The chemical reactions involving Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .Scientific Research Applications
Purity Control in Pharmaceutical Dosage Form
A robust, sensitive, and stability-indicating rapid resolution liquid chromatography method for the simultaneous determination of process impurities and degradation products of lercanidipine hydrochloride in pharmaceutical dosage form was developed and validated .
Stability Indicating Method
The stability-indicating capability of Lercanidipine Impurity A has been evaluated by hydrolytic, oxidative, thermal, thermal with moisture, and photolytic degradation studies .
High Performance Liquid Chromatography (HPLC)
Lercanidipine Impurity A is used in the development and validation of a rapid, precise, robust, cost-effective HPLC method for separating Lercanidipine and its impurities . The Lercanidipine and Impurities are resolved on Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at detector wavelength 225 nm, with flow rate 1.0 ml/min and column temperature 300C .
Nephroprotective Potential
Lercanidipine belongs to the DHP-CCBs, with an ability to lower BP due to the direct dilatation of both the efferent and the afferent glomerular arteries, while maintaining the intraglomerular capillary pressure at the same level . This suggests that Lercanidipine Impurity A could potentially be used in nephroprotective research.
Mechanism of Action
Target of Action
Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .
Mode of Action
Lercanidipine Impurity A inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
The pharmacokinetics of Lercanidipine Impurity A are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of Lercanidipine Impurity A is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .
Action Environment
The action of Lercanidipine Impurity A is influenced by environmental factors such as pH and buffer composition . The solubilities of Lercanidipine Impurity A are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine Impurity A involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid", "Ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylate.", "Step 2: Reduction of the nitro group of ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with tin(II) chloride in the presence of hydrochloric acid to form the corresponding amine.", "Step 3: Coupling of the protected carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the desired product, Lercanidipine Impurity A.", "Step 4: Deprotection of the ethyl ester group using sodium hydroxide in methanol to obtain the final product in high purity.", "Step 5: Purification of the product by recrystallization from acetone/water mixture." ] } | |
CAS RN |
74936-74-6 |
Product Name |
Lercanidipine Impurity A |
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |
Origin of Product |
United States |
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